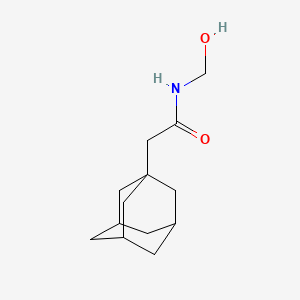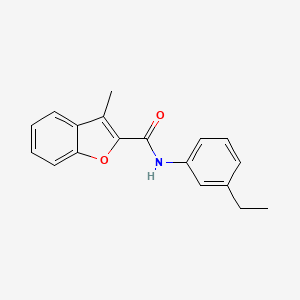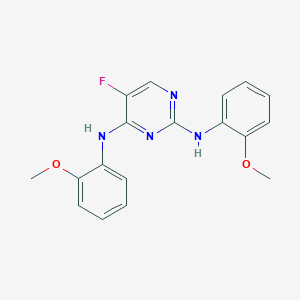
2-(1-adamantyl)-N-(hydroxymethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-(hydroxymethyl)acetamide, also known as memantine, is a drug that is used to treat Alzheimer's disease and other neurological disorders. It was first synthesized in the 1960s and was approved for use in the United States in 2003. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Mecanismo De Acción
Memantine acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning and memory. It binds to the receptor and blocks the influx of calcium ions, which can cause neuronal damage. Memantine also modulates the activity of other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
Memantine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to protect against neuronal damage and promote neurogenesis. Memantine has been shown to have a low toxicity profile and is generally well-tolerated in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine has several advantages for lab experiments, including its ability to modulate the activity of multiple neurotransmitter systems and its low toxicity profile. However, it also has some limitations, including its relatively high cost and the need for specialized equipment to administer the drug.
Direcciones Futuras
There are several future directions for the study of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide. One area of research is the development of new formulations of the drug that can be administered more easily and at a lower cost. Another area of research is the investigation of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide's potential use in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Additionally, researchers are exploring the use of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide involves the reaction of 1-adamantylamine with formaldehyde and acetic anhydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 2-(1-adamantyl)-N-(hydroxymethyl)acetamide. This synthesis method was first reported by Eli Lilly and Company in 1968.
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neurological disorders. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. Memantine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(hydroxymethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-8-14-12(16)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11,15H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYBSPXUQKQUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-YL)-N-(hydroxymethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)

![1-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5689979.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)

![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)
![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)